Morachalcone A
Overview
Description
Morachalcone A is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. It is primarily found in plants such as Maclura pomifera, Hypericum geminiflorum, and Broussonetia papyrifera . This compound has garnered significant attention due to its potential anti-inflammatory, anticancer, and neuroprotective properties .
Mechanism of Action
Target of Action
Morachalcone A, a naturally occurring compound, has been identified to primarily target tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes. This compound exhibits significant inhibitory activity against tyrosinase . It also exerts strong inhibition on pancreatic lipase , an enzyme that breaks down dietary fats, and shows neuroprotective effects on HT22-immortalized hippocampal cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It displays significant inhibitory activity against tyrosinase with an IC50 value of 0.013 µM . This means that it can effectively inhibit the action of tyrosinase at this concentration. It also inhibits pancreatic lipase with an IC50 value of 6.2 µM . Furthermore, it exhibits neuroprotective effects against glutamate-induced oxidative stress in HT22-immortalized hippocampal cells, with EC50 values of 35.5±2.1 µM .
Biochemical Pathways
Chalcones, including this compound, are considered as obligate intermediates in flavonoid biosynthesis . The largest number of natural chalcones, including this compound, has been isolated from species of the Leguminosae, Asteraceae, and Moraceae families
Pharmacokinetics
A study has developed a high-performance liquid chromatography (hplc) method to determine this compound in rabbit plasma, which could be used to study its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibitory activity against tyrosinase and pancreatic lipase, as well as neuroprotective effects on HT22-immortalized hippocampal cells . These effects suggest potential applications of this compound in the treatment of conditions related to these targets, such as hyperpigmentation disorders, obesity, and neurodegenerative diseases.
Biochemical Analysis
Biochemical Properties
Morachalcone A plays a significant role in biochemical reactions. It is known to inhibit the production of nitric oxide induced by lipopolysaccharides in RAW 264.7 cells . This suggests that this compound interacts with enzymes and proteins involved in the nitric oxide synthesis pathway.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and altering gene expression. Its ability to inhibit nitric oxide production suggests that it may impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an aromatase inhibitor, suggesting that it may bind to the enzyme aromatase and inhibit its activity . This could lead to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound have been quantified in rabbit plasma using high-performance liquid chromatography
Metabolic Pathways
This compound is involved in various metabolic pathways. As an aromatase inhibitor, it likely interacts with enzymes and cofactors involved in steroid biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic preparation of Morachalcone A involves several steps, including the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves solvent extraction methods using ethanol or methanol, followed by purification through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Morachalcone A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of halogenated chalcones.
Scientific Research Applications
Morachalcone A has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Isogemichalcone B
- Isogemichalcone C
- Chalcomoracin
Uniqueness
Morachalcone A is unique due to its potent inhibitory activity on nitric oxide production and its significant neuroprotective effects . Compared to other chalcones, it exhibits stronger anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBYIJSAISXPKJ-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317253 | |
Record name | Morachalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76472-88-3 | |
Record name | Morachalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morachalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morachalcone A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 205 °C | |
Record name | Morachalcone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Morachalcone A's anti-inflammatory effects?
A1: Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. [] This inhibition is linked to the suppression of key inflammatory pathways, including mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the nuclear factor-κB (NF-κB) pathway. [] this compound specifically hinders the nuclear translocation of the NF-κB p65 subunit, further dampening the inflammatory cascade. []
Q2: How does this compound contribute to antimalarial activity?
A2: While the exact mechanism remains under investigation, this compound has shown potent in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain. [] Further research is necessary to fully elucidate its specific targets and interactions within the parasite.
Q3: What is the molecular formula and weight of this compound?
A3: Although not explicitly stated in the provided research, based on its structure, this compound's molecular formula is C21H22O4, and its molecular weight is 338.4 g/mol.
Q4: Is there information available about the stability of this compound under various conditions, such as temperature or pH?
A4: The provided research does not delve into the specifics of this compound's stability under various environmental conditions. Further studies are needed to determine its stability profile.
Q5: Does this compound exhibit any catalytic properties?
A5: The provided research focuses primarily on this compound's biological activities and does not indicate any inherent catalytic properties.
Q6: Have there been any computational studies, such as molecular docking or QSAR modeling, performed on this compound?
A6: The provided research abstracts do not mention any specific computational studies or QSAR models developed for this compound.
Q7: How does the prenylation of this compound influence its biological activity?
A7: While not directly addressed in the provided research, prenylation is known to influence the lipophilicity and thus the bioavailability and target binding of natural products. [, , , ] Further research is needed to specifically assess the impact of prenylation on this compound's activity.
Q8: Is there any information regarding the SHE (Safety, Health, and Environment) regulations associated with this compound?
A8: The provided research primarily focuses on the isolation, identification, and biological activity of this compound. Specific information regarding SHE regulations is not included.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: The provided research does not provide specific details about the ADME profile of this compound. Further pharmacokinetic studies are needed to understand its behavior in vivo.
Q10: What in vivo studies have been conducted to assess the antimalarial efficacy of this compound?
A10: Research has demonstrated the effectiveness of a standardized Artocarpus champeden ethanol extract, standardized to contain this compound, in a mouse model of malaria. [] Mice treated with the extract twice daily for three days before infection and continuing for five days post-infection, in conjunction with artesunate for three days, exhibited 100% parasite inhibition. [] This finding suggests a potential preventive effect of the extract, possibly due to immunostimulatory activity. []
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